molecular formula C9H19NO B13325059 4-Tert-butylpiperidin-3-ol

4-Tert-butylpiperidin-3-ol

Cat. No.: B13325059
M. Wt: 157.25 g/mol
InChI Key: MLSOMJXYSKJLAZ-UHFFFAOYSA-N
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Description

4-Tert-butylpiperidin-3-ol is a chemical compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The tert-butyl group at the fourth position and the hydroxyl group at the third position make this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 4-tert-butylpyridine, followed by hydroxylation at the third position. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogen gas and efficient catalysts ensures high yield and purity of the final product. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Tert-butylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Tert-butylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. These properties make it a valuable tool in studying molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the tert-butyl and hydroxyl groups.

    4-Tert-butylpyridine: Similar structure but without the hydroxyl group.

    3-Hydroxypiperidine: Similar structure but without the tert-butyl group.

Uniqueness: 4-Tert-butylpiperidin-3-ol is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-tert-butylpiperidin-3-ol

InChI

InChI=1S/C9H19NO/c1-9(2,3)7-4-5-10-6-8(7)11/h7-8,10-11H,4-6H2,1-3H3

InChI Key

MLSOMJXYSKJLAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCNCC1O

Origin of Product

United States

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